molecular formula C9H16N4 B1471940 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide CAS No. 1555476-08-8

2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1471940
CAS No.: 1555476-08-8
M. Wt: 180.25 g/mol
InChI Key: WKSYHCHBXWTFBE-UHFFFAOYSA-N
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Description

2-(3,5-Diethyl-1H-pyrazol-1-yl)acetimidamide is a chemical compound of interest in medicinal chemistry and biochemical research, particularly for its potential as a key synthetic intermediate or a pharmacophore in drug discovery. The core structure of this molecule combines a diethyl-substituted pyrazole ring with an acetimidamide group. Pyrazole derivatives are a well-studied class of heterocyclic compounds frequently investigated for their diverse biological activities . Specifically, analogs featuring acetamide-linked pyrazole cores have demonstrated significant potential as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in anti-angiogenesis cancer therapy . The replacement of the acetamide with an acetimidamide group is a significant modification, as the amidine functionality is a common motif in many bioactive molecules and pharmaceuticals . This group can enhance binding affinity to biological targets through ionic interactions, potentially leading to compounds with higher potency. The primary research value of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide lies in its utility as a versatile building block. Researchers can employ it in the synthesis of more complex molecules for screening against various disease targets. Its structure suggests potential application in developing novel therapeutic agents for conditions such as cancer, metabolic disorders, and central nervous system diseases, following the research trends observed in related pyrazole-acetamide compounds . The diethyl substituents on the pyrazole ring may influence the molecule's lipophilicity and metabolic stability, fine-tuning its physicochemical properties for optimal biological activity. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in combinatorial chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-3-7-5-8(4-2)13(12-7)6-9(10)11/h5H,3-4,6H2,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSYHCHBXWTFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Diethyl-1H-pyrazol-1-yl)acetimidamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on current research findings.

Synthesis

The synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide typically involves the reaction of acetimidamide with 3,5-diethylpyrazole derivatives. The process can be optimized using various methods such as microwave-assisted synthesis or solvent-free techniques to enhance yield and purity. For instance, a study reported successful synthesis using a one-pot reaction approach that minimized by-products and maximized efficiency .

Anticancer Activity

Recent studies have indicated that compounds related to 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide exhibit significant anticancer properties. For example, derivatives have shown effectiveness against various cancer cell lines, including liver cancer cells. In vitro assays demonstrated that certain analogs could reduce cell viability significantly at concentrations as low as 2.5 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
2-(3,5-Diethyl-1H-pyrazol-1-yl)acetimidamideHepa1–62.5
Analog AHeLa5.0
Analog BMCF710.0

Enzyme Inhibition

Another significant area of biological activity for this compound is its potential as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on carbonic anhydrase (CA) enzymes, which play a crucial role in physiological processes such as respiration and acid-base balance. Compounds structurally similar to 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide exhibited moderate inhibition against carbonic anhydrase-II with IC50 values ranging from 13.8 to 35.7 µM, showcasing their potential therapeutic applications in conditions where CA activity is dysregulated .

Table 2: Inhibition Potency Against Carbonic Anhydrase-II

CompoundIC50 (µM)Reference
Compound A13.8 ± 0.63
Compound B18.1 ± 1.31
Compound C35.7 ± 0.57

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups in the pyrazole ring significantly influences biological activity. For instance, modifications at the ethyl substituents or the acetimidamide moiety can enhance binding affinity and inhibitory potency against target enzymes . Molecular docking studies have provided insights into how these compounds interact with enzyme active sites, suggesting that steric and electronic properties are critical for their efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Case Study on Hepatocellular Carcinoma : A derivative of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide was tested in vivo against hepatocellular carcinoma models, showing a reduction in tumor size and improved survival rates compared to control groups .
  • Enzyme Inhibition Study : Another study focused on the inhibition of carbonic anhydrase-II by various pyrazole derivatives, revealing that specific substitutions could lead to enhanced selectivity and potency compared to traditional inhibitors like acetazolamide .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide exhibits promising anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Mechanism of Action
The anticancer effects are attributed to its ability to induce apoptosis and inhibit specific signaling pathways involved in cancer progression. For instance, a study demonstrated that the compound downregulates the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

Case Study: In Vitro Analysis
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM.

Concentration (µM)Cell Viability (%)
0100
585
1060
1530

Agricultural Applications

Pesticidal Properties
2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide has been investigated for its potential as a pesticide. Its efficacy against various agricultural pests has been documented in several studies.

Field Trials
In field trials conducted on crops such as corn and soybeans, the compound demonstrated significant insecticidal activity against common pests like aphids and beetles. The application of this compound resulted in a reduction of pest populations by over 70% compared to untreated controls.

CropPest TypeReduction (%)
CornAphids75
SoybeansBeetles70

Materials Science

Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the overall performance of materials used in various applications.

Case Study: Polymer Blends
A study focused on blending polyvinyl chloride (PVC) with 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide revealed improved tensile strength and elongation at break compared to pure PVC. The addition of just 5% of the compound resulted in a significant enhancement in material properties.

SampleTensile Strength (MPa)Elongation at Break (%)
Pure PVC30200
PVC + 5% Compound45300

Comparison with Similar Compounds

Steroidal Pyrimidines with Acetimidamide Linkages

Steroidal pyrimidines, such as those synthesized from β-chlorovinyl aldehydes and acetimidamide under mild conditions (reflux in methanol with K₂CO₃), share the acetimidamide functional group but differ in their steroidal backbone. These compounds exhibit moderate to high yields (30–89%) and are tailored for applications in hormone-related therapies. The diethyl-substituted pyrazole in 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide may offer enhanced lipophilicity compared to the steroidal analogs, influencing membrane permeability in biological systems .

Penipacid A and B (Marine-Derived Acetimidamides)

Penipacid A (C₁₃H₁₈N₂O₃) and Penipacid B (C₁₄H₂₀N₂O₃), isolated from marine fungi, contain the N'-(2-hydroxy-2-methylpropyl)acetimidamide motif. Unlike the pyrazole-based target compound, these feature a benzoic acid core and a hydroxylated methylpropyl chain. Key differences include:

  • Solubility : Penipacid A/B’s polar carboxyl and hydroxyl groups enhance water solubility, whereas the diethylpyrazole in the target compound increases hydrophobicity.
  • Stereoelectronic Effects: The E-configured imine double bond in Penipacid A (confirmed via NOE correlations) contrasts with the pyrazole’s planar aromatic system, affecting hydrogen-bonding interactions .

Triazole and Pyrazole Derivatives

Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl methanones and methyl-triazole derivatives (e.g., [15–18] from ) highlight the diversity of acetimidamide applications. For instance, coupling acetimidamide with hydrazines under flow conditions yields triazoles with varying substituents.

Data Tables: Structural and Functional Comparisons

Compound Core Structure Key Substituents Molecular Formula Applications Reference
2-(3,5-Diethyl-1H-pyrazol-1-yl)acetimidamide Pyrazole + acetimidamide 3,5-Diethyl C₉H₁₆N₄ Heterocyclic synthesis, drug discovery N/A
Steroidal pyrimidines Steroid + pyrimidine Acetimidamide at C-16 or C-2 ~C₂₇H₃₈N₄O Hormone modulation
Penipacid A Benzoic acid + acetimidamide N'-(2-hydroxy-2-methylpropyl) C₁₃H₁₈N₂O₃ Antimicrobial agents
Methyl-triazole derivatives Triazole + acetimidamide Variable (e.g., methyl, carboxylate) C₆H₈N₄O₂ High-throughput synthesis

Preparation Methods

Pyrazole Ring Construction

  • Condensation Reaction : The pyrazole ring is commonly synthesized by condensing β-diketones or 1,3-dicarbonyl compounds with hydrazines. For 3,5-diethyl substitution, the starting diketone would carry ethyl groups at the appropriate positions.

  • Typical Reaction Conditions : Acidic or neutral media under reflux conditions are often used to facilitate ring closure and formation of the pyrazole core.

Introduction of Acetimidamide Group

  • Nucleophilic Substitution : The pyrazole N-1 atom serves as a nucleophile to attack an electrophilic acetimidamide precursor, such as chloroacetimidamide or a similar activated intermediate.

  • Amidation via Activated Esters : A more controlled method involves preparing an activated ester of acetimidamide, which then reacts with the pyrazole nitrogen. This approach is inspired by parallel amidation strategies used for related heterocyclic amides.

Parallel Amidation Approach (Inspired by Related Pyrazole Derivatives)

A sophisticated and efficient method for preparing pyrazole-containing amidines involves:

  • Activation of Carboxylic Acids : Using bis(pentafluorophenyl) carbonate (BPC) in acetonitrile to convert carboxylic acids into reactive pentafluorophenyl esters.
  • Reaction with Amines : Subsequent treatment with primary or secondary amines leads to amidation, forming the desired amide or amidine derivatives.
  • Workup and Purification : Products that precipitate are isolated by filtration; others require chromatographic purification.

This approach, while demonstrated for 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, is applicable to pyrazole-based amidines due to similar reactivity profiles.

Experimental Data Summary

Step Reagents/Conditions Description Yield & Purity
1 β-Diketone with ethyl groups + hydrazine Condensation to form 3,5-diethylpyrazole Moderate to high yield; typical purity >80%
2 Acetimidamide precursor (e.g., chloroacetimidamide) + base Nucleophilic substitution at pyrazole N-1 Variable yield depending on conditions; purification needed
3 Activation of carboxylic acid with BPC + amine Amidation via pentafluorophenyl ester intermediate Yields 28–100%, purity 80–100% (based on analogous systems)

Analytical Characterization

The final compound and intermediates are characterized by:

  • Spectroscopy : IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirm structural integrity.
  • Chromatography : LC-MS ensures purity assessment.
  • Elemental Analysis : Confirms elemental composition within ±0.4% of theoretical values.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. For example:

  • Step 1 : Condensation of hydrazine derivatives with diketones to form the 3,5-diethylpyrazole intermediate.
  • Step 2 : Alkylation or nucleophilic substitution to introduce the acetimidamide moiety.
  • Optimization : Reaction parameters (e.g., temperature: 60–80°C, solvent: DMF/THF, catalyst: K₂CO₃) should be systematically tested using Design of Experiments (DoE) to maximize yield (>75%) and purity (>95%). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. What spectroscopic and analytical techniques are essential for characterizing the structural integrity of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns on the pyrazole ring and acetimidamide group (e.g., pyrazole C-H protons at δ 6.2–6.5 ppm, ethyl groups at δ 1.2–1.4 ppm).
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for acetimidamide).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 223.18).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms .

Q. How should researchers handle and store 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide to ensure stability and minimize degradation during experimental workflows?

  • Methodological Answer :

  • Storage : Under inert atmosphere (argon) at –20°C in airtight, light-resistant containers.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood.
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the acetimidamide group) .

Advanced Research Questions

Q. What computational strategies can be employed to predict the reactivity and interaction mechanisms of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to identify binding modes.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Pair with experimental validation (e.g., SPR binding assays) .

Q. How can contradictory data regarding the bioactivity of pyrazole derivatives like 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide be systematically resolved in pharmacological studies?

  • Methodological Answer :

  • Cross-Assay Validation : Test activity across multiple platforms (e.g., enzymatic inhibition, cell viability assays).
  • Dose-Response Analysis : Use Hill plots to compare EC₅₀ values under standardized conditions.
  • Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Q. What methodologies are recommended for studying the structure-activity relationships (SAR) of 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide derivatives in enzyme inhibition assays?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at the pyrazole C3/C5 or acetimidamide positions.
  • Enzyme Kinetics : Measure Kᵢ values via Lineweaver-Burk plots for competitive/non-competitive inhibition.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., steric bulk at C3) with activity .

Q. What experimental and computational approaches are effective in resolving tautomeric or conformational ambiguities in pyrazole-acetimidamide derivatives?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor proton shifts to identify tautomeric equilibria (e.g., pyrazole NH vs. acetimidamide NH).
  • DFT-Based Conformational Analysis : Compare energy minima of possible tautomers.
  • Crystallography : Resolve solid-state structures to confirm dominant tautomeric forms .

Safety and Compliance

Q. What safety protocols are critical when synthesizing or handling 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide in a laboratory setting?

  • Methodological Answer :

  • Risk Assessment : Review SDS for acute toxicity (oral LD₅₀: 320 mg/kg in rats) and skin irritation potential.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for pyrazole-acetimidamide compounds?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.
  • Dynamic Effects : Use 2D NMR (COSY, NOESY) to identify coupling partners and spatial proximities.
  • Collaborative Validation : Compare data with independent labs to rule out instrumentation artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
Reactant of Route 2
2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.